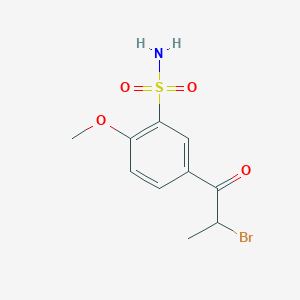

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone is an organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a phenyl ring, with a propanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone typically involves the bromination of a precursor compound, followed by the introduction of the methoxy and sulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has indicated that compounds similar to 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone exhibit antibacterial properties. The sulfonamide group is known for its effectiveness against various bacterial strains, making this compound a candidate for further exploration in antibiotic drug development .

Anti-inflammatory Properties

Studies have demonstrated that derivatives of sulfonamides possess anti-inflammatory effects. The incorporation of the methoxy group may enhance the compound's bioavailability and efficacy in reducing inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthetic Intermediates

This compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and coupling reactions .

Drug Development

The compound's structure can be modified to create analogs with improved pharmacological properties. For instance, variations in the sulfonamide or methoxy groups can lead to compounds with enhanced activity against specific biological targets .

Case Study 1: Synthesis of Novel Antibacterial Agents

A study focused on synthesizing new antibacterial agents utilized this compound as a starting material. The resulting compounds demonstrated significant activity against resistant bacterial strains, highlighting the potential of this compound in developing new antibiotics .

Case Study 2: Anti-inflammatory Drug Development

In another research project, derivatives of this compound were tested for their anti-inflammatory effects in vitro. The results indicated a marked reduction in pro-inflammatory cytokines, suggesting that modifications to the original structure could yield effective anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group may play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-4-morpholinobenzoic acid: This compound features a bromine atom and a morpholine ring attached to a benzoic acid backbone.

4-Bromo-2-methoxybenzenesulfonamide: Similar in structure, with a bromine atom and a methoxy group attached to a benzenesulfonamide backbone.

Uniqueness

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone is unique due to its specific combination of functional groups and its propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Actividad Biológica

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS# 1184998-47-7) is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C₁₀H₁₂BrNO₄S, with a molecular weight of 325.19 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrNO₄S |

| CAS Number | 1184998-47-7 |

| Purity | ≥90% |

| Appearance | Brown Solid |

| Solubility | Soluble in Dichloromethane |

Synthesis

The synthesis of this compound typically involves the bromination of a suitable precursor followed by sulfonamide formation. The detailed synthetic pathway can vary based on the desired purity and yield.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with this compound. For instance, compounds exhibiting similar sulfonamide groups have shown significant cytotoxic effects against various cancer cell lines, including KB and IGROV1 cells. The mechanism often involves selective inhibition of folate-dependent enzymes, which are crucial for nucleic acid synthesis in rapidly dividing cells .

Case Study:

In a comparative study, a related compound demonstrated an IC50 value of approximately 0.55 nM against KB cells, indicating potent antitumor activity. This suggests that this compound may exhibit similar efficacy in inhibiting tumor cell proliferation through analogous mechanisms.

The biological activity of this compound is likely mediated through its interaction with key metabolic pathways:

- Folate Metabolism: Compounds with similar structures often target enzymes involved in folate metabolism, such as dihydropteroate synthase and glycinamide ribonucleotide formyltransferase. This inhibition disrupts nucleotide synthesis, leading to reduced cell proliferation.

- Selective Transport: The compound may utilize specific transport mechanisms (e.g., folate receptor-mediated uptake) to enter target cells efficiently, enhancing its cytotoxic effects on cancer cells expressing these receptors .

Research Findings

Recent literature has explored various aspects of the biological activity associated with compounds structurally related to this compound:

Propiedades

IUPAC Name |

5-(2-bromopropanoyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGAPXNJRUUJFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.